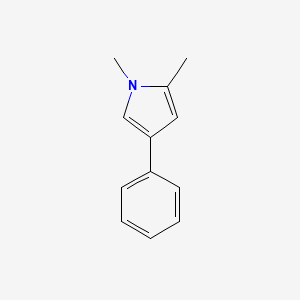

1,2-Dimethyl-4-phenyl-1H-pyrrole

Descripción general

Descripción

1,2-Dimethyl-4-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its aromatic properties and is used in various chemical and industrial applications due to its unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of 1,4-phenylenediamine with chloroacetone, followed by cyclization with dimethylformamide dimethylacetal .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimethyl-4-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding pyrrole oxides.

Reduction: Can be reduced to form dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions occur readily due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine and chlorine are used under mild conditions to introduce halogen atoms into the pyrrole ring.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

DMPhP has been studied for its potential as an anticancer agent. Research indicates that pyrrole derivatives can influence apoptosis pathways, particularly through inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating cell death . In one study, compounds based on pyrrole structures demonstrated subnanomolar binding affinities to these proteins, leading to significant apoptosis induction in cancer cell lines at low concentrations .

Antimicrobial Properties

Pyrrole derivatives, including DMPhP, exhibit antimicrobial activity against various pathogens. A study highlighted that compounds with a pyrrole core can inhibit the growth of bacteria and fungi, suggesting their utility as potential antimicrobial agents . The mechanism often involves disruption of microbial membrane integrity or interference with metabolic pathways.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties of DMPhP derivatives. These compounds may mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against neurodegenerative diseases . This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Materials Science

Conductive Polymers

DMPhP can serve as a building block for synthesizing conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability. Studies have shown that pyrrole-based polymers can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Corrosion Inhibition

The compound has also been evaluated for its effectiveness as a corrosion inhibitor in metal protection. Research indicates that DMPhP can form protective films on metal surfaces, significantly reducing corrosion rates in acidic environments . This property is advantageous for applications in industrial settings where metal degradation is a concern.

Catalysis

Green Chemistry Applications

DMPhP derivatives have been employed as catalysts in various organic reactions, promoting environmentally friendly synthesis methods. For instance, the use of natural hydroxyapatite as a catalyst for synthesizing pyrroles has been explored, yielding high selectivity and efficiency while minimizing environmental impact . The ability to catalyze reactions under mild conditions aligns with the principles of green chemistry.

Table 1: Summary of Biological Activities of DMPhP Derivatives

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| DMPhP | Anticancer | <10 | |

| 4-Phenyl-Pyrrole | Antimicrobial | 50 | |

| DMPhP Derivative | Neuroprotective | 20 |

Table 2: Applications in Material Science

Mecanismo De Acción

The mechanism of action of 1,2-Dimethyl-4-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrole: The parent compound, simpler in structure but shares the aromatic ring system.

1-Methyl-2-phenylpyrrole: Similar structure with one methyl group and one phenyl group.

2,5-Dimethylpyrrole: Contains two methyl groups but lacks the phenyl group.

Uniqueness

1,2-Dimethyl-4-phenyl-1H-pyrrole is unique due to the presence of both methyl and phenyl substituents, which confer distinct chemical and physical properties.

Actividad Biológica

1,2-Dimethyl-4-phenyl-1H-pyrrole (DMPP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to DMPP, supported by data tables and case studies.

Chemical Structure and Properties

DMPP is characterized by its molecular formula and features a pyrrole ring with two methyl groups at positions 1 and 2, and a phenyl group at position 4. The structural formula can be represented as follows:

Biological Activities

DMPP exhibits several notable biological activities, which can be categorized as follows:

- Anticancer Activity : DMPP has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that it can suppress cell growth in various cancer cell lines by modulating metabolic pathways and enhancing apoptosis .

- Antimicrobial Properties : The compound displays antibacterial and antifungal activities. Its derivatives have been shown to effectively inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : DMPP has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

The biological effects of DMPP are primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : DMPP binds to various enzymes, inhibiting their activity. For instance, it has been shown to interact with enzymes involved in cancer cell metabolism, thereby reducing their proliferation .

- Receptor Modulation : The compound may also modulate receptor activity, influencing signal transduction pathways that are critical for cell survival and proliferation .

Case Studies

-

Anticancer Activity Study :

- A study evaluated the effects of DMPP on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers and decreased expression of anti-apoptotic proteins .

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that DMPP exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans at concentrations of 32 µg/mL and 16 µg/mL, respectively. These findings suggest its potential as a therapeutic agent in treating infections caused by these pathogens .

Data Tables

Propiedades

IUPAC Name |

1,2-dimethyl-4-phenylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-8-12(9-13(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCGMMFRYOVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-24-7 | |

| Record name | 1,2-Dimethyl-4-phenylpyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PSQ6DFT8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.